molecular formula C14H19ClN2O3S B4491361 2-CHLORO-N-CYCLOPENTYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

2-CHLORO-N-CYCLOPENTYL-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE

Cat. No.: B4491361
M. Wt: 330.8 g/mol
InChI Key: LZXUOMKBBRLFTG-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide: is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group, a cyclopentyl group, and a methylmethanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro group can be achieved through chlorination reactions, while the cyclopentyl group can be added via cycloalkylation. The methylmethanesulfonamido group is introduced through sulfonamide formation reactions. Each step requires specific reagents and conditions, such as the use of chlorinating agents, cycloalkylating agents, and sulfonamide-forming reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 2-chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the effects of sulfonamides on biological systems. It may serve as a model compound for investigating the interactions between sulfonamides and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is of interest due to its known pharmacological properties, including antibacterial and anti-inflammatory effects.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the exploration of new applications in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, depending on the target enzyme and the biological pathway involved.

Comparison with Similar Compounds

    2-Chloro-N-cyclopentyl-4-nitrobenzamide: Similar structure but with a nitro group instead of the sulfonamide group.

    2-Chloro-N-cyclopentylbenzamide: Lacks the sulfonamide group, making it less versatile in terms of chemical reactivity.

    N-Cyclopentyl-4-(N-methylmethanesulfonamido)benzamide:

Uniqueness: 2-chloro-N-cyclopentyl-4-(N-methylmethanesulfonamido)benzamide is unique due to the presence of both the chloro and sulfonamide groups, which provide a combination of reactivity and biological activity not found in similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-17(21(2,19)20)11-7-8-12(13(15)9-11)14(18)16-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXUOMKBBRLFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C(=O)NC2CCCC2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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